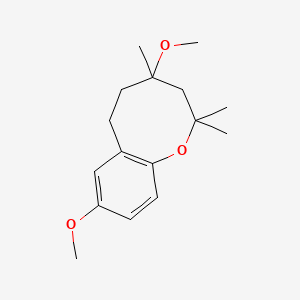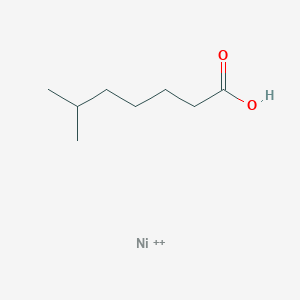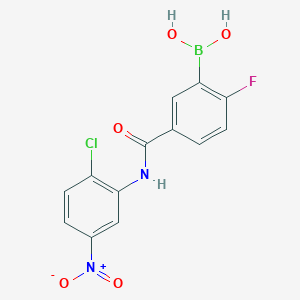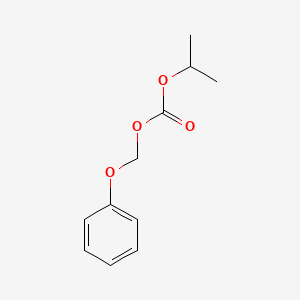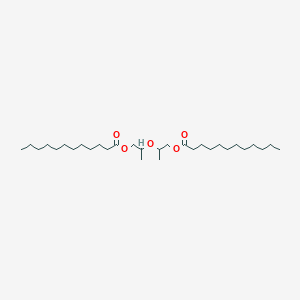
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is an organic compound with a complex structure that includes an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the octen-2-ol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-7-octen-2-ol: A structurally related compound with similar chemical properties.
Indole-3-acetic acid: Another indole derivative with distinct biological activity.
8-Methyl-6-nonen-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is unique due to the presence of both the indole moiety and the octen-2-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72928-43-9 |
|---|---|
Molekularformel |
C18H25NO |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
(E,5S)-8-indol-1-yl-2,5-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C18H25NO/c1-15(10-12-18(2,3)20)7-6-13-19-14-11-16-8-4-5-9-17(16)19/h4-9,11,14-15,20H,10,12-13H2,1-3H3/b7-6+/t15-/m1/s1 |
InChI-Schlüssel |
ZLKBAOOFLSCTRV-LQYUOIDQSA-N |
Isomerische SMILES |
C[C@@H](CCC(C)(C)O)/C=C/CN1C=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(CCC(C)(C)O)C=CCN1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


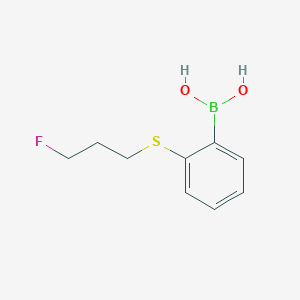
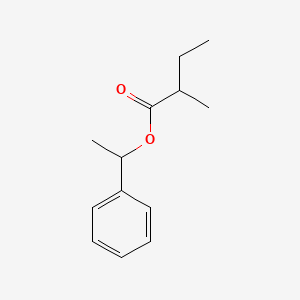
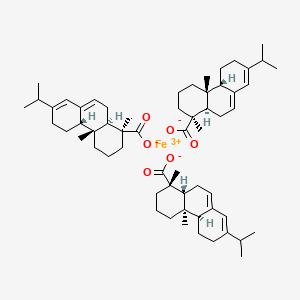
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


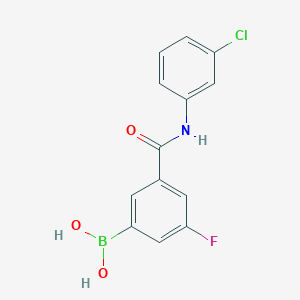
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
